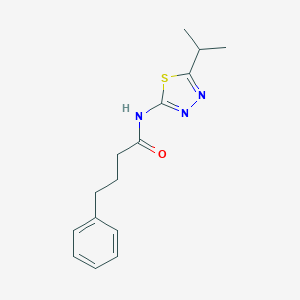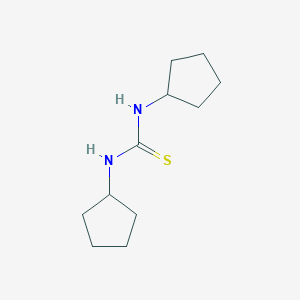
1,3-Dicyclopentylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dicyclopentylthiourea (DCTU) is a chemical compound that belongs to the thiourea family. It is used as a catalyst in various chemical reactions and has gained attention due to its unique properties. In recent years, DCTU has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1,3-Dicyclopentylthiourea functions as a thiourea-based catalyst for various chemical reactions. It acts by forming a complex with the reactants, which lowers the activation energy required for the reaction to occur. The mechanism of action of 1,3-Dicyclopentylthiourea in biological systems is not well understood, but it is believed to modulate the activity of certain enzymes and proteins.
Biochemical and Physiological Effects:
1,3-Dicyclopentylthiourea has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. 1,3-Dicyclopentylthiourea has also been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dicyclopentylthiourea has several advantages as a catalyst in lab experiments. It is stable, easy to handle, and has a high catalytic activity. However, 1,3-Dicyclopentylthiourea has some limitations as well. It is toxic and can cause skin irritation and respiratory problems if not handled properly. Moreover, 1,3-Dicyclopentylthiourea is not compatible with some reaction conditions, and its use may result in the formation of unwanted byproducts.
Orientations Futures
There are several future directions for the use of 1,3-Dicyclopentylthiourea in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. 1,3-Dicyclopentylthiourea has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential application is in the development of new catalysts for organic synthesis. 1,3-Dicyclopentylthiourea has unique properties that make it a promising candidate for the development of new catalysts with improved activity and selectivity.
Conclusion:
In conclusion, 1,3-Dicyclopentylthiourea is a versatile chemical compound that has found various applications in scientific research. Its unique properties make it a promising candidate for the development of new drugs and catalysts. However, its toxic nature and limitations in reaction conditions must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Méthodes De Synthèse
1,3-Dicyclopentylthiourea can be synthesized by reacting cyclopentylamine with carbon disulfide in the presence of sodium hydroxide. The reaction mixture is then treated with hydrochloric acid to obtain 1,3-Dicyclopentylthiourea as a white crystalline solid.
Applications De Recherche Scientifique
1,3-Dicyclopentylthiourea has found various applications in scientific research. It is used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. 1,3-Dicyclopentylthiourea has also been studied for its potential application in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
1,3-Dicyclopentylthiourea |
|---|---|
Formule moléculaire |
C11H20N2S |
Poids moléculaire |
212.36 g/mol |
Nom IUPAC |
1,3-dicyclopentylthiourea |
InChI |
InChI=1S/C11H20N2S/c14-11(12-9-5-1-2-6-9)13-10-7-3-4-8-10/h9-10H,1-8H2,(H2,12,13,14) |
Clé InChI |
OVUIGZKRQUDDHV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=S)NC2CCCC2 |
SMILES canonique |
C1CCC(C1)NC(=S)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)
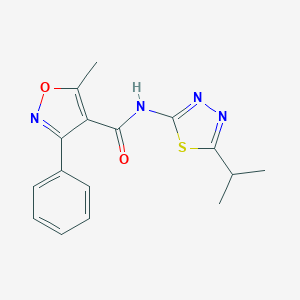
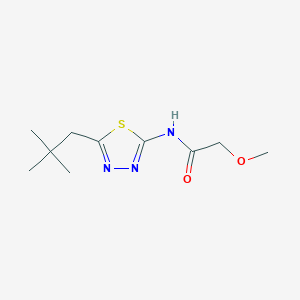
![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
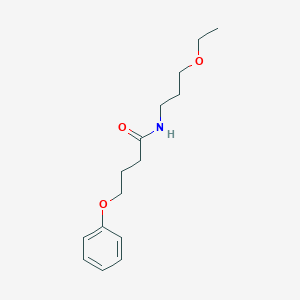
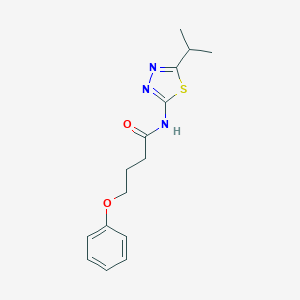
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)
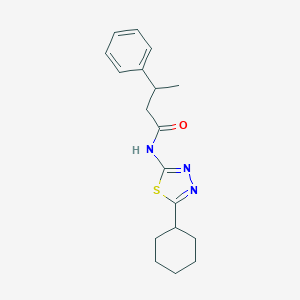
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B216285.png)
![3-fluoro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216287.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)
